Ethyl alcohol-d6 (Ethanol-d6), characterized by a molecular weight of 52.11 g/mol and a mass shift of M+6 compared to its undeuterated counterpart, is a fully deuterated polar protic solvent and isotopic labeling precursor. Commercially procured at isotopic purities of ≥99.5 atom % D, it is a critical material in analytical chemistry, structural biology, and materials science . As a standard laboratory solvent, it maintains the fundamental solvation properties, boiling point (78.5 °C), and polarity of undeuterated ethanol, but exhibits a significantly higher liquid density (0.892 g/mL at 25 °C) due to the mass of the six deuterium atoms . Its primary procurement value lies in its ability to eliminate proton background signals in nuclear magnetic resonance (NMR) spectroscopy, provide tunable scattering length densities (SLD) for small-angle neutron scattering (SANS) experiments, and clear specific spectral windows in vibrational spectroscopy .
Substituting Ethyl alcohol-d6 with undeuterated ethanol or partially deuterated variants (e.g., Ethanol-d1) fundamentally compromises high-sensitivity analytical workflows. In 1H NMR spectroscopy, the use of undeuterated ethanol introduces massive solvent signals at 1.2, 3.6, and 5.3 ppm, which saturate the detector and obscure dilute analyte peaks, necessitating complex and often imperfect solvent-suppression pulse sequences . In small-angle neutron scattering (SANS) for structural biology or polymer science, hydrogenous ethanol possesses a negative scattering length density, failing to provide the necessary contrast to resolve the core-shell structures of nanoparticles or protein gels [1]. Furthermore, in vibrational spectroscopy, the broad O-H stretch of undeuterated ethanol completely masks the 3000–3500 cm⁻¹ region, preventing the observation of critical solute hydrogen-bonding dynamics that are easily resolved when using the shifted O-D and C-D frequencies of fully deuterated Ethanol-d6 [2].
For trace analyte quantification in polar media, solvent background is a primary limiting factor. Ethyl alcohol-d6 (≥99.5 atom % D) reduces the solvent proton signal by over 99.5%, leaving only minor residual peaks at 1.11, 3.56, and 5.19 ppm. In contrast, undeuterated ethanol yields 100% natural abundance proton signals at these positions, which saturate the NMR receiver and completely mask overlapping analyte signals .
| Evidence Dimension | Residual proton signal intensity |
| Target Compound Data | ≥99.5% reduction (residual peaks at 1.11, 3.56, 5.19 ppm) |
| Comparator Or Baseline | Undeuterated ethanol (100% natural abundance proton signal) |
| Quantified Difference | >99.5% signal suppression |
| Conditions | Routine 1H NMR analysis at ambient temperature |
Enables direct, high-resolution quantification of dilute solutes without the need for complex and time-consuming solvent-suppression pulse sequences.
In SANS experiments, the coherent scattering length density (SLD) of the solvent must be tuned to match or contrast with the dispersed phase. Ethyl alcohol-d6 provides a highly positive SLD due to the coherent scattering length of deuterium, whereas undeuterated ethanol yields a negative SLD due to hydrogen [1]. By mixing Ethyl alcohol-d6 with other deuterated or hydrogenous solvents, researchers can precisely hit the contrast matching point of specific protein domains or nanoparticle shells [1].
| Evidence Dimension | Coherent Scattering Length Density (SLD) |
| Target Compound Data | Highly positive SLD (Deuterium-dominated) |
| Comparator Or Baseline | Undeuterated ethanol (Negative SLD, Hydrogen-dominated) |
| Quantified Difference | Shift from negative to highly positive SLD |
| Conditions | Contrast variation SANS in multicomponent systems (e.g., microemulsions, protein gels) |
Allows researchers to selectively 'index-match' the solvent to specific components of a complex mixture, isolating the structural data of the target material.
Vibrational spectroscopy of solvated molecules is often hindered by solvent absorption bands. The O-H stretch of undeuterated ethanol creates a massive, broad absorption band between 3300–3500 cm⁻¹. In Ethyl alcohol-d6, the heavier deuterium atom shifts this primary hydroxyl absorption to the O-D stretch region at ~2590–2715 cm⁻¹ [1]. This isotopic shift clears the higher wavenumber region for analyte observation [1].
| Evidence Dimension | Hydroxyl stretching frequency |
| Target Compound Data | O-D stretch at ~2590–2715 cm⁻¹ |
| Comparator Or Baseline | Undeuterated ethanol (O-H stretch at ~3300–3500 cm⁻¹) |
| Quantified Difference | ~700–800 cm⁻¹ red-shift in the primary absorption band |
| Conditions | Fourier-transform infrared (FTIR) spectroscopy of solvated species |
Clears the critical 3000–3500 cm⁻¹ spectral window, allowing unambiguous observation of analyte N-H or O-H stretching modes in solution.
The complete substitution of six hydrogen atoms with deuterium increases the molecular weight of the solvent from 46.07 g/mol to 52.11 g/mol. Consequently, the liquid density of Ethyl alcohol-d6 at 25 °C is 0.892 g/mL, compared to approximately 0.789 g/mL for undeuterated ethanol . This ~13% increase in density must be accounted for when transitioning from volume-based to mass-based formulation protocols.
| Evidence Dimension | Liquid density at 25 °C |
| Target Compound Data | 0.892 g/mL |
| Comparator Or Baseline | Undeuterated ethanol (~0.789 g/mL) |
| Quantified Difference | ~13% increase in liquid density |
| Conditions | Standard laboratory handling and mass-based formulation |
Requires strict recalculation of mass-to-volume ratios during the preparation of precision standard solutions and multicomponent microemulsions to maintain correct molarity.
Leveraging its >99.5% reduction in solvent proton signals, Ethyl alcohol-d6 is the preferred solvent for the 1H NMR structural elucidation of small polar molecules, natural products, and pharmaceuticals where analyte peaks would otherwise overlap with the massive 1.2, 3.6, or 5.3 ppm signals of undeuterated ethanol .
Due to its highly positive scattering length density (SLD), Ethyl alcohol-d6 is utilized in contrast variation small-angle neutron scattering (SANS) to selectively match the SLD of specific phases in protein gels, microemulsions, or core-shell nanoparticles, enabling the isolation of structural data that is invisible in hydrogenous solvents [1].
By shifting the primary hydroxyl absorption band down to ~2590–2715 cm⁻¹, Ethyl alcohol-d6 clears the 3000–3500 cm⁻¹ spectral window. This allows physical chemists to use FTIR to directly observe the N-H or O-H stretching modes of solutes and probe transient hydrogen-bonding dynamics without solvent interference[2].
When formulating precise water-in-oil microemulsions or complex solvent mixtures for nanoparticle synthesis, the ~13% higher density of Ethyl alcohol-d6 (0.892 g/mL) compared to undeuterated ethanol requires strict mass-to-volume adjustments to maintain target molar ratios and ensure reproducible phase behavior .
Flammable